N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)-N-phenylacetamide
Description
N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)-N-phenylacetamide is a synthetic acetamide derivative featuring a pyrimidinone core substituted with a p-tolyl group at position 4 and a benzyl-phenyl acetamide moiety.
Properties
IUPAC Name |
N-benzyl-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-20-12-14-22(15-13-20)24-16-25(30)28(19-27-24)18-26(31)29(23-10-6-3-7-11-23)17-21-8-4-2-5-9-21/h2-16,19H,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTYHKOGMAVFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst such as aluminum chloride.
Benzylation: The benzyl group can be added through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Formation of the Phenylacetamide Moiety: The final step involves the acylation of the amine group with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylacetamide moieties, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Overview
The synthesis of N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)-N-phenylacetamide generally involves:
- Formation of the Pyrimidinone Core : Achieved through condensation reactions involving aldehydes and amines.
- Introduction of Functional Groups : The benzyl and tolyl groups are introduced via nucleophilic substitution and electrophilic aromatic substitution, respectively.
- Acetamide Formation : This is accomplished by reacting intermediates with acetic anhydride or acetyl chloride.
This compound has been investigated for various biological activities:
- Antimicrobial Properties : Studies suggest that this compound exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research indicates that it demonstrates cytotoxic effects on various cancer cell lines. The mechanism appears to involve interference with DNA synthesis due to its structural similarity to nucleotides, potentially leading to apoptosis in cancer cells .
Pharmaceutical Development
Due to its promising bioactive properties, this compound is being explored as a potential therapeutic agent in drug development, particularly in oncology and infectious disease treatment.
Chemical Synthesis
As a versatile building block, this compound is used in the synthesis of more complex organic compounds, facilitating the development of new materials and chemical processes.
Case Study 1: Anticancer Activity
Research conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The study highlighted the compound's ability to induce apoptosis through DNA interference mechanisms.
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that this compound effectively inhibits the growth of several bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Backbone
A key structural distinction among analogs lies in the substituents attached to the acetamide nitrogen and the heterocyclic core:
Key Observations:
- Lipophilicity and Solubility: The target compound’s benzyl and phenyl groups likely increase lipophilicity compared to the isopropyl analog in , which may reduce aqueous solubility but enhance membrane permeability .
- Pyrimidinone analogs may exhibit lower melting points depending on substituent flexibility .
- Safety Profile: The isopropyl analog () requires precautions against heat and ignition sources, implying higher volatility or reactivity compared to the bulkier benzyl/phenyl-substituted target compound .
Heterocyclic Core Modifications
The pyrimidinone ring in the target compound differs from indole () and morpholine-substituted pyrimidinones ():
- Pyrimidinone vs. This may affect binding affinity in biological targets .
Pharmacological Implications
While pharmacological data for the target compound are unavailable, insights can be drawn from analogs:
- Pyrimidinone Derivatives: Compounds with pyrimidinone cores (e.g., ) are often explored as kinase inhibitors or protease modulators due to their ability to mimic ATP or peptide substrates.
- Indole Derivatives: Compound 8a’s indole core () is common in serotonin receptor ligands, suggesting divergent therapeutic applications compared to pyrimidinone-based analogs .
Biological Activity
N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)-N-phenylacetamide is a synthetic compound belonging to the pyrimidine derivatives class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 409.5 g/mol
- CAS Number : 1058372-93-2
The compound features a benzyl group, a tolyl group, and a pyrimidinone moiety, which contribute to its biological properties. The presence of these functional groups is significant for its interaction with biological targets.
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It can interact with receptors, potentially leading to modulation of signaling pathways.
- DNA/RNA Interference : The pyrimidine ring structure may mimic nucleotide components, interfering with nucleic acid synthesis and function .
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with this compound resulted in significant cell death in breast cancer cell lines by promoting oxidative stress and DNA damage .
Case Studies and Research Findings
Q & A
Q. What are the key synthetic pathways for N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)-N-phenylacetamide, and how are intermediates purified?
The synthesis typically involves multi-step organic reactions, starting with the condensation of substituted pyrimidine precursors with benzyl and phenylacetamide derivatives. A common approach includes:
- Step 1 : Formation of the pyrimidinone core via cyclization of thiourea or urea derivatives under acidic conditions.
- Step 2 : Alkylation or acylation to introduce the benzyl and phenylacetamide moieties.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the target compound .
Critical factors include temperature control (60–80°C for cyclization) and inert atmosphere (N₂) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic and chromatographic methods are used to confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., p-tolyl protons at δ 7.2–7.4 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z ~457.2 for C₂₈H₂₄N₃O₂).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What preliminary biological activities have been reported for this compound?
Initial screening against cancer cell lines (e.g., A549, MCF-7) shows moderate cytotoxicity (IC₅₀: 10–50 µM), likely due to pyrimidinone-mediated inhibition of kinases or DNA topoisomerases. Antimicrobial assays reveal activity against Gram-positive bacteria (MIC: 25–100 µg/mL), attributed to the acetamide moiety disrupting cell wall synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent Selection : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance reaction efficiency and reduce environmental impact.
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to achieve >80% yield .
- Scale-Up Challenges : Address solubility issues by introducing solubilizing groups (e.g., methoxy substituents) or using microwave-assisted synthesis for faster reaction times .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
SAR studies indicate:
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| p-Tolyl (R₁) | Electron-withdrawing groups (e.g., -NO₂) | ↑ Anticancer activity (IC₅₀ ↓ 30%) |
| Benzyl (R₂) | Halogenation (e.g., -Cl) | ↑ Antimicrobial potency (MIC ↓ 50%) |
| Pyrimidinone (R₃) | Methylation at N1 | ↓ Solubility, ↑ Metabolic stability |
| These trends suggest that optimizing R₁ and R₂ can balance potency and pharmacokinetics . |
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Assay Standardization : Use uniform cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) to minimize inter-lab variability.
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to identify if metabolite interference affects activity .
- Target Engagement Studies : Employ surface plasmon resonance (SPR) to directly measure binding affinity to suspected targets (e.g., EGFR kinase) .
Q. What computational methods support mechanistic studies of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinases (e.g., hydrogen bonding with pyrimidinone carbonyl).
- MD Simulations : GROMACS simulations (50 ns) assess stability of compound-target complexes under physiological conditions .
- QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent properties (logP, polarizability) with activity .
Methodological Considerations
Q. How are stability and degradation profiles characterized under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC analysis to identify degradation products (e.g., hydrolyzed acetamide) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS .
Q. What strategies mitigate off-target effects in cellular models?
- Proteome Profiling : Use affinity-based chemoproteomics to identify unintended protein interactions.
- CRISPR Screening : Knock out suspected off-target genes (e.g., CYP450 enzymes) and reassess activity .
Q. How is the compound’s bioavailability predicted and validated?
- In Silico Prediction : SwissADME estimates permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and P-glycoprotein substrate potential.
- In Vivo Validation : Pharmacokinetic studies in rodents (oral gavage, 10 mg/kg) measure Cₘₐₓ and t₁/₂ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
